molecular formula C13H17ClN4O4 B2643583 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate CAS No. 74017-68-8

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate

Cat. No.: B2643583
CAS No.: 74017-68-8
M. Wt: 328.75
InChI Key: YMHIAOBBMTZKMO-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is a pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield fully reduced pyrimidine derivatives.

Scientific Research Applications

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help in reducing inflammation and other related biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

5-(anilinomethyl)-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClHO4/c1-10-16-13(14)11(9-17(10)2)8-15-12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9,14-15H,8H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIAOBBMTZKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C(=N1)N)CNC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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